molecular formula C8H6BrFN2 B3099210 5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1352398-35-6

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3099210
CAS No.: 1352398-35-6
M. Wt: 229.05 g/mol
InChI Key: DYLJFPFYBJSQQZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-2-5-7(10)6(9)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLJFPFYBJSQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214412
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352398-35-6
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352398-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method includes the bromination and fluorination of a pyrrolo[2,3-b]pyridine precursor. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and green chemistry principles can also be integrated to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine, fluorine, and methyl substituents.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the bromine substituent.

    4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the fluorine substituent.

Uniqueness

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, fluorine, and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination can enhance its potential as a lead compound in drug discovery and other applications.

Biological Activity

5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of bromine, fluorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. Its molecular formula is C8H7BrFNC_8H_7BrF_N with a CAS number of 1352398-35-6. The unique combination of substituents enhances its reactivity and biological profile, making it an interesting candidate for drug development.

Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound inhibits FGFRs (FGFR1, FGFR2, and FGFR3), which are involved in crucial signaling pathways that regulate cell proliferation, differentiation, and survival.

Mode of Action
Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This interaction leads to the inhibition of downstream signaling pathways associated with cancer cell growth and survival.

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits significant anticancer activity:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of breast cancer 4T1 cells.
  • Induction of Apoptosis : It induces apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Pharmacokinetics

The low molecular weight of the compound contributes to its favorable pharmacokinetic properties, including enhanced bioavailability. Studies suggest that its structural features allow for efficient absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity and structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives:

  • PDE4B Inhibition : A related study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. Compounds from this series exhibited strong inhibitory activity against PDE4B with IC50 values indicating significant potential for treating inflammatory conditions .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of specific substituents on the pyrrolo[2,3-b]pyridine scaffold in enhancing biological activity. For example, variations in halogen substitutions significantly affected potency against various targets .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

CompoundKey FeaturesBiological Activity
This compoundBromine and fluorine substituentsInhibits FGFRs; anticancer effects
1H-pyrrolo[2,3-b]pyridineNo halogen substituentsLimited biological activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineOnly bromine substituentReduced potency compared to target compound
4-Fluoro-1H-pyrrolo[2,3-b]pyridineOnly fluorine substituentVaries; less effective than target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

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